molecular formula C16H22N2O4S B5977544 2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol

2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol

Cat. No. B5977544
M. Wt: 338.4 g/mol
InChI Key: GCTCSFYTHYRFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol, also known as QSDE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol is not fully understood, but it is thought to involve inhibition of the NF-κB pathway, which is involved in inflammation and cancer development. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinase.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol for lab experiments is its high potency and specificity, making it a useful tool for studying the NF-κB pathway and other cellular processes. However, its high toxicity and potential side effects may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol, including further investigation of its mechanism of action and potential therapeutic applications. This compound may also be useful in the development of new drugs for the treatment of cancer, inflammation, and viral infections. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol can be synthesized using a variety of methods, including reaction of quinoline-8-sulfonyl chloride with N-methyl-2-aminoethanol, followed by reaction with sodium borohydride. Another method involves reaction of quinoline-8-sulfonyl chloride with N-methyl-2-aminoethanol in the presence of sodium hydride.

Scientific Research Applications

2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[2-hydroxyethyl(1-quinolin-8-ylsulfonylpropan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13(18(8-10-19)9-11-20)12-23(21,22)15-6-2-4-14-5-3-7-17-16(14)15/h2-7,13,19-20H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCSFYTHYRFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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